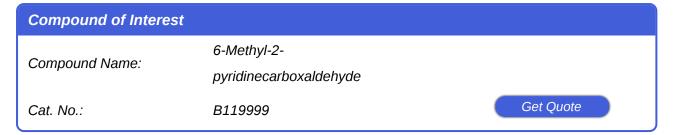


Spectroscopic Analysis of 6-Methyl-2pyridinecarboxaldehyde: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **6-Methyl-2-pyridinecarboxaldehyde**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a structured presentation of spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **6-Methyl-2-pyridinecarboxaldehyde**. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-2-pyridinecarboxaldehyde



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.93	Singlet	-	Aldehyde H (CHO)
7.86	Doublet of doublets	7.5	Pyridine H-4
7.71	Doublet	7.5	Pyridine H-3
7.49	Doublet	7.5	Pyridine H-5
2.61	Singlet	-	Methyl H (CH₃)

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-2pyridinecarboxaldehyde

While specific ¹³C NMR chemical shift values for **6-Methyl-2-pyridinecarboxaldehyde** are available in various chemical databases, a publicly available, citable list of these values was not found in the immediate search results. Researchers are advised to consult spectral databases such as those on PubChem for this information.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for 6-Methyl-2-pyridinecarboxaldehyde

A detailed, citable list of specific IR absorption peaks for **6-Methyl-2-pyridinecarboxaldehyde** was not readily available in the conducted search. However, the characteristic absorption bands for the functional groups present in the molecule are well-established. The presence of an aromatic pyridine ring and an aldehyde functional group would give rise to the following expected absorptions:



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3100-3000	Medium	Aromatic C-H	Stretch
~2830-2695	Medium, often two bands	Aldehyde C-H	Stretch
~1710-1685	Strong	Aldehyde C=O	Stretch
~1600-1450	Medium to Strong	Aromatic C=C	Stretch

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for the analysis of **6-Methyl-2-pyridinecarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of 6-Methyl-2-pyridinecarboxaldehyde.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,
 CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.



- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Spectrum Acquisition:
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectrum Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A sufficient number of scans and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):



• Sample Preparation:

- Place a small, solid amount of 6-Methyl-2-pyridinecarboxaldehyde directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

Instrument Setup:

 Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

· Spectrum Acquisition:

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- ∘ The typical spectral range is 4000-400 cm⁻¹.

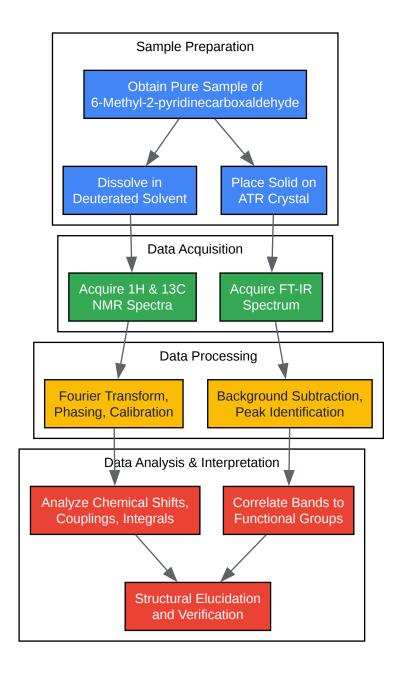
· Data Processing:

- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify and label the major absorption peaks.
- Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **6-Methyl-2-pyridinecarboxaldehyde**.





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Caption: Workflow for Spectroscopic Analysis.

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